1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride 1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2470439-29-1
VCID: VC6554211
InChI: InChI=1S/C12H24N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h11-12H,1-10,13H2;2*1H
SMILES: C1CCC(CC1)CN2CCCC(C2)N.Cl.Cl
Molecular Formula: C12H26Cl2N2
Molecular Weight: 269.25

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride

CAS No.: 2470439-29-1

Cat. No.: VC6554211

Molecular Formula: C12H26Cl2N2

Molecular Weight: 269.25

* For research use only. Not for human or veterinary use.

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride - 2470439-29-1

Specification

CAS No. 2470439-29-1
Molecular Formula C12H26Cl2N2
Molecular Weight 269.25
IUPAC Name 1-(cyclohexylmethyl)piperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C12H24N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h11-12H,1-10,13H2;2*1H
Standard InChI Key JTCLNRWBLZAHPS-UHFFFAOYSA-N
SMILES C1CCC(CC1)CN2CCCC(C2)N.Cl.Cl

Introduction

Key Findings

1-(Cyclohexylmethyl)piperidin-3-amine dihydrochloride (CAS 2470439-29-1) is a piperidine-derived organic compound with a molecular formula of C12H26Cl2N2\text{C}_{12}\text{H}_{26}\text{Cl}_2\text{N}_2 and a molecular weight of 269.25 g/mol . This secondary amine features a cyclohexylmethyl substituent at the piperidine ring’s nitrogen atom and an amine group at the 3-position, stabilized as a dihydrochloride salt. While direct applications remain understudied, structural analogs such as 3-aminopiperidine dihydrochloride are recognized intermediates in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors . Industrial availability is limited, with one supplier discontinuing production .

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure combines a piperidine ring with a cyclohexylmethyl group and a protonated amine, stabilized by two hydrochloric acid equivalents. Key properties include:

PropertyValueSource
Molecular FormulaC12H26Cl2N2\text{C}_{12}\text{H}_{26}\text{Cl}_2\text{N}_2
Molecular Weight269.25 g/mol
Exact Mass268.1473 g/mol
Synonyms1-(Cyclohexylmethyl)-3-piperidinamine dihydrochloride; MFCD17014359

The cyclohexylmethyl group enhances lipophilicity, potentially influencing bioavailability in pharmaceutical contexts . The dihydrochloride salt improves solubility in polar solvents, a critical factor in synthetic applications .

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, patents highlight the importance of enantiopurity in related piperidine derivatives. For example, (R)-3-aminopiperidine dihydrochloride is synthesized with >98% enantiomeric excess (e.e.) for use in chiral pharmaceuticals . This suggests that the stereochemistry of 1-(cyclohexylmethyl)piperidin-3-amine dihydrochloride could similarly impact its biological activity, necessitating chiral resolution techniques in synthesis .

Synthesis and Manufacturing

Synthetic Pathways

No direct synthesis protocols for this compound are published, but analogous methods for 3-aminopiperidine dihydrochloride provide insights:

Reductive Amination

A common route involves reducing imine intermediates. For example, 3-aminopiperidine derivatives are synthesized via hydrogenation of aminopyridines using rhodium catalysts, followed by resolution with chiral acids like dibenzoyl tartaric acid . Adapting this method, 1-(cyclohexylmethyl)piperidin-3-amine could be formed by reductive amination of cyclohexylmethyl ketones with 3-aminopyridine precursors.

Lithium Aluminum Hydride (LAH) Reduction

Patents describe LAH-mediated reductions of lactams to amines. In one process, (R)-3-aminopiperidin-2-one hydrochloride is treated with 1.6 equivalents of LAH in tetrahydrofuran (THF) at 58–60°C to yield (R)-3-aminopiperidine . Applying this to 1-(cyclohexylmethyl)piperidin-3-amine dihydrochloride would require cyclohexylmethyl-substituted lactam precursors, followed by HCl salt formation.

Purification and Enantiocontrol

Achieving high enantiopurity (>98% e.e.) in related compounds requires solvent-mediated recrystallization. For instance, dibenzoyl tartaric acid salts of 3-aminopiperidine are recrystallized in methyl tert-butyl ether (MTBE)/methanol mixtures to upgrade enantiomeric purity before acid exchange . Similar strategies could resolve racemic mixtures of 1-(cyclohexylmethyl)piperidin-3-amine.

Pharmaceutical and Industrial Applications

Role in Drug Development

While direct applications are unconfirmed, structurally similar piperidines are critical intermediates. For example:

  • DPP-IV Inhibitors: (R)-3-aminopiperidine dihydrochloride is a building block for antidiabetic agents like sitagliptin . The cyclohexylmethyl variant may serve analogous roles in proprietary drug candidates.

  • Neurological Agents: Piperidine derivatives modulate serotonin and dopamine receptors, suggesting potential CNS applications .

Material Science Applications

The compound’s amine functionality enables use as:

  • Ligands in Catalysis: Chiral amines coordinate transition metals in asymmetric synthesis .

  • Ion-Exchange Resins: Protonated amines could anchor acidic groups in polymeric matrices .

Future Directions and Research Opportunities

Alternative Synthesis Routes

Exploring enzymatic resolutions or asymmetric hydrogenation could improve enantiopurity and yield. For example, ketoreductases have been used to synthesize chiral amines with >99% e.e. .

Biological Screening

Despite limited data, computational docking studies could predict affinity for targets like DPP-IV or neurotransmitter receptors, guiding experimental validation.

Environmental Impact

Assessing biodegradation pathways and ecotoxicity is critical given the compound’s persistence in aqueous environments.

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